2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol 2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17770710
InChI: InChI=1S/C9H16N2O2S/c1-7-8(14-6-10-7)3-11-9(2,4-12)5-13/h6,11-13H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H16N2O2S
Molecular Weight: 216.30 g/mol

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol

CAS No.:

Cat. No.: VC17770710

Molecular Formula: C9H16N2O2S

Molecular Weight: 216.30 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol -

Specification

Molecular Formula C9H16N2O2S
Molecular Weight 216.30 g/mol
IUPAC Name 2-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propane-1,3-diol
Standard InChI InChI=1S/C9H16N2O2S/c1-7-8(14-6-10-7)3-11-9(2,4-12)5-13/h6,11-13H,3-5H2,1-2H3
Standard InChI Key QWBXBSRUYXCQJR-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=N1)CNC(C)(CO)CO

Introduction

Chemical Identity and Basic Properties

Molecular Formula and Weight

The compound’s molecular formula is C₉H₁₆N₂O₂S, with a molecular weight of 216.30 g/mol. This places it within the medium-sized organic molecules category, balancing hydrophilicity from the diol groups and lipophilicity from the thiazole and methyl substituents.

IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name, 2-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propane-1,3-diol, precisely defines its structure:

  • A propane-1,3-diol backbone substituted at the C2 position with a methyl group and a [(4-methylthiazol-5-yl)methyl]amino group.

  • The 1,3-thiazole ring at position 5 features a methyl substituent, contributing to steric and electronic modulation.

Key Identifiers

PropertyValueSource
Canonical SMILESCC1=C(SC=N1)CNC(C)(CO)CO
InChI KeyQWBXBSRUYXCQJR-UHFFFAOYSA-N
PubChem CID75525334

Structural and Electronic Features

Thiazole Ring System

The 4-methyl-1,3-thiazol-5-yl moiety is a five-membered heterocycle containing sulfur and nitrogen. This ring system is known for its electron-rich nature, enabling π-π stacking and hydrogen bonding interactions. The methyl group at position 4 enhances hydrophobicity, potentially influencing membrane permeability.

Propane-1,3-diol Backbone

The diol groups at positions 1 and 3 provide hydrogen-bonding sites, critical for solubility in polar solvents. The C2 methyl and aminomethyl substituents introduce steric hindrance, which may affect conformational flexibility and binding to biological targets.

Comparative Structural Analysis

ComponentRoleElectronic Contribution
Thiazole ringAromatic scaffoldπ-electron density, H-bond acceptor
Methyl group (C4)Lipophilic modifierSteric bulk, metabolic stability
Propane-1,3-diolSolubility enhancerH-bond donor/acceptor

Synthesis and Derivative Development

Challenges in Synthesis

  • Steric Hindrance: The branched propane-diol structure complicates nucleophilic substitution at the C2 position.

  • Thiazole Stability: Acidic or high-temperature conditions risk ring opening or decomposition .

Research Findings and Biological Relevance

In Silico Screening Insights

Computational studies highlight the compound’s affinity for kinase domains, particularly spleen tyrosine kinase (SYK), a target in autoimmune and oncological therapies . Docking simulations suggest the thiazole ring interacts with ATP-binding pockets, while the diol groups stabilize protein-ligand complexes via hydrogen bonds .

Applications and Industrial Relevance

Pharmaceutical Research

The compound’s dual functionality (thiazole + diol) positions it as a candidate for:

  • Prodrug Development: Diol groups enable esterification for controlled release.

  • Targeted Therapeutics: SYK inhibition could modulate immune responses in rheumatoid arthritis or B-cell malignancies .

Chemical Intermediate

Its reactive amino and hydroxyl groups facilitate derivatization into:

  • Metal-chelating agents: For catalytic or diagnostic applications.

  • Polymer precursors: Cross-linking monomers in biodegradable materials.

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).

  • Toxicity Profile: Acute and chronic toxicity studies are absent.

Research Priorities

  • In Vitro Assays: Validate kinase inhibition and cytotoxicity across cell lines.

  • Structural Optimization: Modify substituents to enhance bioavailability.

  • Synergistic Combinations: Explore co-administration with existing therapeutics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator